2-bromooxane

Stereoselective Synthesis Anomeric Effect Glycosylation Mimics

2-Bromooxane (2-bromotetrahydropyran; C₅H₉BrO; MW: 165.03 g/mol) is a cyclic α-bromoether characterized by a bromine atom at the anomeric position of the tetrahydropyran ring. As a secondary α-haloether, it exhibits the classical reactivity of an alkyl halide activated by an adjacent oxygen atom, serving as a precursor to oxocarbenium ion intermediates.

Molecular Formula C5H9BrO
Molecular Weight 165.03
CAS No. 6667-26-1
Cat. No. B2994446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromooxane
CAS6667-26-1
Molecular FormulaC5H9BrO
Molecular Weight165.03
Structural Identifiers
SMILESC1CCOC(C1)Br
InChIInChI=1S/C5H9BrO/c6-5-3-1-2-4-7-5/h5H,1-4H2
InChIKeyWSVBQUZNVUWORE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromooxane (CAS 6667-26-1): A Strategic α-Haloether for Stereoselective Tetrahydropyran Construction


2-Bromooxane (2-bromotetrahydropyran; C₅H₉BrO; MW: 165.03 g/mol) is a cyclic α-bromoether characterized by a bromine atom at the anomeric position of the tetrahydropyran ring. As a secondary α-haloether, it exhibits the classical reactivity of an alkyl halide activated by an adjacent oxygen atom, serving as a precursor to oxocarbenium ion intermediates [1]. The compound is typically synthesized via bromination of tetrahydropyran using Br₂ or PBr₃ under inert conditions .

2-Bromooxane Selection: Why Simple Halogen Swapping with Chloro or Iodo Analogs Fails


Although 2-chlorotetrahydropyran (CAS 3136-02-5) and 2-iodotetrahydropyran (CAS 7429-25-6) share the same tetrahydropyran core and anomeric halogen substitution, their reactivity profiles diverge substantially due to fundamental differences in bond strength, leaving group ability, and stereoelectronic effects. The C–Br bond in 2-bromooxane occupies a kinetic and thermodynamic sweet spot that neither the sluggish C–Cl bond (requiring harsh activation) nor the unstable C–I bond (prone to elimination and light sensitivity) can replicate [1][2]. Substituting the bromine for chlorine drastically reduces nucleophilic displacement rates, while iodine introduces unwanted side reactions and storage instability that compromise reproducibility in multi‑step synthetic sequences.

2-Bromooxane: Quantitative Differentiation Data for Sourcing Decisions


Axial Halogen Preference Drives Stereoselective Oxocarbenium Ion Generation

Both 2-bromooxane and 2-chlorotetrahydropyran adopt an exclusive axial halogen conformation in solution, a stereoelectronic bias that pre-organizes the C–Br bond for heterolytic cleavage to the reactive oxocarbenium ion [1]. This axial preference is quantitatively established: conformational analysis by Booth and Ouellette identified the axial conformer as the sole detectable species for both compounds [1]. More recent computational work by Demkiw et al. further demonstrates that the C–Br bond engages in stronger hyperconjugative stabilization (n(O) → σ*(C–Br)) compared to the C–Cl bond, enhancing the rate of ionization by approximately one order of magnitude under identical Lewis acid conditions [2].

Stereoselective Synthesis Anomeric Effect Glycosylation Mimics

Exclusive 6‑Endo Regioselectivity in Intramolecular Bromoetherification

In intramolecular haloetherification reactions of sterically encumbered trisubstituted alkenols, 2‑bromooxane‑derived bromonium intermediates consistently deliver exclusive 6‑endo cyclization products . This contrasts sharply with analogous iodoetherifications, which frequently yield mixtures of 5‑exo and 6‑endo products due to the larger ionic radius and lower electrophilicity of iodine [1]. The bromoetherification protocol described by Anosike and Beng proceeds with complete regiocontrol (6‑endo:5‑exo > 99:1) and constructs four contiguous stereocenters, including a tetrasubstituted halogen‑bearing carbon .

Heterocycle Synthesis Regioselective Cyclization Lactam‑Fused THPs

Physical Property Differentiation: Density and Boiling Point Enable Practical Handling

The physical properties of 2‑bromooxane differ markedly from its chloro analog, impacting both storage and reaction setup. 2‑Bromooxane exhibits a density of 1.502 g/cm³ at 8 °C and a boiling point of 61 °C at 16 Torr , whereas 2‑chlorotetrahydropyran has a density of approximately 1.08 g/cm³ and a predicted atmospheric boiling point of 155.7 °C [1]. The higher density of the bromo compound facilitates easier separation from aqueous layers during workup, while its significantly lower boiling point under reduced pressure allows for more energy‑efficient distillative purification compared to the chloro analog.

Physical Chemistry Procurement Specifications Handling Logistics

Competent Leaving Group Enables One‑Pot Tetrahydropyran Construction from δ‑Halocarbanions

The C–Br bond in 2‑bromooxane provides a leaving group of appropriate lability for efficient intramolecular cyclization of δ‑halocarbanions. Barbasiewicz, Brud, and Makosza demonstrated that δ‑bromocarbanions add smoothly to aldehydes followed by rapid cyclization to substituted tetrahydropyrans in 65–85% yields [1]. In contrast, the corresponding δ‑chlorocarbanions undergo cyclization to cyclobutanes as a slow, competitive pathway that limits tetrahydropyran yield [1]. The authors explicitly note that δ‑chlorocarbanion intramolecular substitution is a relatively slow process, whereas δ‑bromocarbanions favor the desired intermolecular carbonyl addition pathway.

Carbanion Chemistry Cyclization Methodology Aldehyde Addition

2-Bromooxane: High-Value Application Scenarios Derived from Quantitative Evidence


Stereoselective Synthesis of 2,6‑Disubstituted Tetrahydropyrans via Oxocarbenium Ion Intermediates

The exclusive axial conformation of the C–Br bond in 2‑bromooxane facilitates efficient oxocarbenium ion generation, enabling stereoselective nucleophilic additions to construct 2,6‑cis or 2,6‑trans tetrahydropyran cores. This application leverages the approximately 10‑fold faster ionization rate of the C–Br bond compared to the C–Cl analog, reducing reaction times and catalyst requirements in Lewis acid‑mediated glycosylation‑like reactions [1][2].

Regiocontrolled Construction of Lactam‑Fused Tetrahydropyran Scaffolds for Medicinal Chemistry

Intramolecular bromoetherification of lactam‑tethered alkenols using 2‑bromooxane‑derived bromonium intermediates proceeds with exclusive 6‑endo regioselectivity (>99:1) and installs up to four contiguous stereocenters. This methodology is directly applicable to the synthesis of tachykinin receptor antagonists and α₁‑adrenergic antagonists, where isomerically pure tetrahydropyran‑fused lactams are critical for biological activity .

One‑Pot Tetrahydropyran Assembly from δ‑Bromocarbanions and Aldehydes

For laboratories requiring rapid access to substituted tetrahydropyran libraries, 2‑bromooxane serves as a precursor to δ‑bromocarbanions that undergo efficient intermolecular addition to aldehydes followed by cyclization. The bromo leaving group enables yields of 65–85%, in contrast to the chloro analog which suffers from competing cyclobutane formation [3].

Preparative‑Scale Purification via Reduced‑Pressure Distillation

The relatively low boiling point of 2‑bromooxane (61 °C at 16 Torr) allows for gentle distillative purification under reduced pressure, minimizing thermal decomposition. Its high density (1.502 g/cm³) facilitates straightforward phase separation from aqueous workup layers, reducing solvent consumption and processing time in multi‑gram syntheses .

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